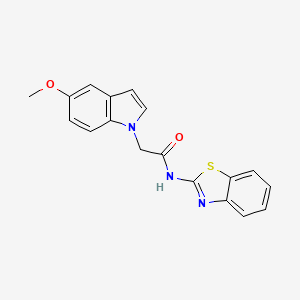

N-1,3-benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-1,3-Benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 5-methoxyindole moiety via an acetamide bridge. This structural motif is characteristic of molecules designed for pharmacological exploration, particularly due to the benzothiazole and indole groups’ roles in modulating biological activity, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C18H15N3O2S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15N3O2S/c1-23-13-6-7-15-12(10-13)8-9-21(15)11-17(22)20-18-19-14-4-2-3-5-16(14)24-18/h2-10H,11H2,1H3,(H,19,20,22) |

InChI Key |

ISCHQDJHXFWWNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Two-Step Coupling via EDC-Mediated Amidation

A widely adopted method involves coupling 5-methoxy-1H-indole-1-yl acetic acid with 2-aminobenzothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Step 1: Synthesis of 5-Methoxy-1H-Indole-1-yl Acetic Acid

-

Esterification : Indole-3-acetic acid is first esterified using methanol and p-toluenesulfonic acid under reflux to yield methyl indole-3-acetate.

-

Sulfonation and Hydrolysis : The ester undergoes sulfonation with substituted aryl sulfonyl chlorides in alkaline media, followed by hydrolysis with lithium hydroxide to generate the carboxylic acid intermediate.

Step 2: EDC-Mediated Amide Bond Formation

The carboxylic acid is activated with EDC in chloroform/pyridine and reacted with 2-aminobenzothiazole. The reaction proceeds at ambient temperature for 8–18 hours, yielding the target acetamide.

Reaction Conditions :

Acid Chloride Intermediate Route

An alternative approach involves converting the indole acetic acid derivative to its acyl chloride prior to coupling.

Step 1: Acid Chloride Formation

5-Methoxy-1H-indole-1-yl acetic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding benzoyl chloride.

Step 2: Amidation with 2-Aminobenzothiazole

The acyl chloride is reacted with 2-aminobenzothiazole in methanol or ethanol, yielding the acetamide after aqueous workup.

Advantages :

Limitations :

-

Requires rigorous moisture control.

-

Lower functional group tolerance compared to EDC.

Optimization Strategies for Improved Yield and Purity

Solvent and Base Selection

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclization times for intermediates, as demonstrated in analogous benzothiazole-indole systems. For example, cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under microwave conditions achieves 85–90% yields in 20–30 minutes.

Characterization and Analytical Data

Spectral Properties

Infrared (IR) Spectroscopy :

¹H NMR (CDCl₃) :

Mass Spectrometry :

-

Molecular ion peak observed at m/z 365.4 (C₁₈H₁₅N₃O₂S).

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| EDC-mediated coupling | 65–90% | 8–18 hours | Moderate |

| Acyl chloride route | 70–85% | 2–4 hours | High |

| Microwave-assisted | 85–90% | 20–30 minutes | Low |

Industrial-Scale Considerations

Patent literature highlights the use of continuous flow reactors to optimize large-scale production. Key parameters include:

-

Temperature control : 40–60°C to prevent decomposition.

-

Catalyst recycling : Immobilized EDC or HOBt systems reduce costs.

Applications and Derivatives

While direct biological data for this compound are limited, structurally related compounds exhibit:

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-1,3-benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is , with a molecular weight of approximately 319.4 g/mol. The presence of both the benzothiazole and methoxy groups enhances the compound's reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Properties : Compounds containing indole and benzothiazole structures are often investigated for their potential as antimicrobial agents. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its utility in treating infections.

- Anticancer Activity : The compound has been studied for its anticancer properties, with evidence suggesting it can induce apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to various enzymes involved in disease pathways. Techniques such as molecular docking and in vitro assays have been employed to evaluate these interactions, which are crucial for understanding its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study 2 | Anticancer Mechanism | Induced apoptosis in human breast cancer cells via mitochondrial pathways, showing a significant reduction in cell viability at concentrations above 10 µM. |

| Study 3 | Enzyme Interaction | Identified as an inhibitor of protein kinase C (PKC), with binding affinity measured using surface plasmon resonance techniques, indicating potential for use in cancer therapy. |

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

Pharmaceutical Development : The compound's unique structure makes it a promising candidate for drug development targeting infectious diseases and cancer.

Research Tool : It can serve as a valuable tool for studying enzyme mechanisms and cellular pathways due to its specific interactions with biological targets.

Chemical Probes : Given its ability to modulate biological activity, it may be used as a chemical probe in research settings to elucidate the roles of specific proteins in disease states.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also modulate proinflammatory cytokines and catecholaminergic and serotonergic pathways .

Comparison with Similar Compounds

Core Benzothiazole-Acetamide Derivatives

- N-1,3-Benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide (Compound 91) :

- Structural Difference : Replaces the 5-methoxyindole with a coumarin (2-oxochromen-4-yl) group.

- Activity : Exhibits potent anti-HIV-1 activity (EC₅₀ <7 µg/mL). Structure-activity relationship (SAR) studies indicate that hydroxyl substitutions on coumarin enhance activity, whereas bulky groups reduce potency .

- 2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (CAS 1081121-96-1): Structural Difference: Substitutes benzothiazole with a 5-methylthiazole ring. Synthesis: Likely synthesized via EDC-mediated coupling, similar to methods in . No direct biological data reported .

Indole-Modified Derivatives

- N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1401543-37-0) :

- 2-(1H-Indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 929843-31-2): Structural Difference: Features dual indole-thiazole systems.

Heterocyclic Extensions

- N-1,3-Benzothiazol-2-yl-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide (CAS 433309-92-3): Structural Difference: Incorporates a brominated triazinoindole-thio group.

Antiviral Activity

Antioxidant and Anticancer Potential

- Indole-acetamide derivatives in demonstrate antioxidant activity correlated with hydroxyimino groups, which scavenge free radicals .

- Triazinoindole-thio derivatives (e.g., CAS 433309-92-3) may exhibit enhanced redox activity due to sulfur and bromine atoms .

Enzyme Inhibition

- Benzothiazole-triazole analogs in show docking poses indicative of α-glucosidase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

N-1,3-benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound distinguished by its unique structural features, including a benzothiazole moiety and a methoxy-substituted indole. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Characteristics

- Molecular Formula : C19H17N3O2S

- Molecular Weight : 337.4 g/mol

- Structural Features : The compound contains an acetamide functional group, which influences its biological activity and chemical reactivity. The methoxy group enhances electron density on the indole ring, potentially improving interactions with biological targets .

Antimicrobial Properties

Research indicates that compounds with indole and benzothiazole structures are often investigated for their antimicrobial properties. The presence of the methoxy group may enhance the compound's interaction with microbial targets.

Activity Against Bacteria and Fungi

A study on thiazole derivatives reported significant antibacterial activity against various strains, including Micrococcus luteus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 μg/mL . While specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy.

Anticancer Activity

The compound's structural components position it as a candidate for anticancer drug development. Research has shown that compounds containing benzothiazole can exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assessment : Compounds similar to this compound have demonstrated cytotoxicity against colon adenocarcinoma cells in xenograft models . These studies indicate that modifications in the benzothiazole structure can lead to enhanced anticancer activity.

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased levels of active caspase proteins upon treatment with structurally related compounds .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances electron density, improving binding interactions |

| Benzothiazole Core | Essential for antimicrobial and anticancer properties |

| Acetamide Group | Influences reactivity and biological target interactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-1,3-benzothiazol-2-yl-2-(5-methoxy-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 6-methoxy-1,3-benzothiazol-2-amine with activated acetamide intermediates (e.g., imidazole derivatives) under reflux in chloroform or ethanol. Key parameters include:

- Catalysts : Triethylamine for deprotonation .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in crystallization .

- Temperature : Prolonged reflux (~6 hours) ensures completion .

- Yield Optimization : Crystallization from 80% ethanol yields ~22% pure product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) and intermolecular interactions (e.g., H-bonded dimers) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) peaks at δ 1.52–1.49 (adamantyl protons) and δ 7.73 (indole aromatic protons) confirm regiochemistry .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 67.38% calc., 67.32% obs.) .

Advanced Research Questions

Q. How can computational tools predict metabolic stability and guide structural optimization?

- Methodology :

- MetaSite Analysis : Predicts metabolic soft spots (e.g., O-demethylation of the 5-methoxyindole group or hydrolysis of the acetamide bond) .

- Docking Studies : Identify binding conformations with targets (e.g., enzyme active sites) using software like AutoDock. For example, fluorinated analogs may reduce CYP3A4-mediated metabolism .

Q. What strategies resolve contradictions between spectroscopic data and computational geometry predictions?

- Case Study : Discrepancies in bond lengths (e.g., C–N = 1.376 Å calc. vs. 1.372 Å obs.) are addressed by:

- Basis Set Optimization : B3LYP/6-31G(d) vs. crystallographic data .

- Conformational Sampling : Molecular dynamics simulations assess flexibility of the adamantyl group .

Q. How do substituents on the benzothiazole and indole rings modulate biological activity?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.